molecular formula C18H23NO3 B12429967 1-Propyl Etodolac-d5

1-Propyl Etodolac-d5

Cat. No.: B12429967
M. Wt: 306.4 g/mol
InChI Key: YJAXAFPOOSEKDP-WNWXXORZSA-N
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Description

1-Propyl Etodolac-d5 is a deuterated analog of 1-Propyl Etodolac, a non-steroidal anti-inflammatory drug (NSAID). The compound is labeled with five deuterium atoms, which makes it useful in various research applications, particularly in the field of pharmacokinetics and drug metabolism studies. The molecular formula of this compound is C18H18D5NO3, and it has a molecular weight of 306.41 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl Etodolac-d5 involves the incorporation of deuterium atoms into the molecular structure of 1-Propyl Etodolac. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a suitable catalyst, such as palladium on carbon, and a deuterium source, such as deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Propyl Etodolac-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites, alcohol derivatives, and substituted analogs of this compound .

Scientific Research Applications

1-Propyl Etodolac-d5 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 1-Propyl Etodolac-d5 is similar to that of 1-Propyl Etodolac. It acts as a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever. The deuterium labeling does not significantly alter the mechanism of action but provides advantages in research applications by allowing for more precise tracking and analysis .

Comparison with Similar Compounds

Similar Compounds

    1-Propyl Etodolac: The non-deuterated analog with similar pharmacological properties.

    8-Desethyl Etodolac: A derivative with a different substitution pattern.

    8-Methyl Etodolac: Another derivative with a methyl group instead of a propyl group.

    1-Methyl Etodolac: A derivative with a methyl group at the 1-position.

    8-Isopropyl Etodolac: A derivative with an isopropyl group at the 8-position.

Uniqueness

1-Propyl Etodolac-d5 is unique due to its deuterium labeling, which provides advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and analysis in pharmacokinetic and drug metabolism studies. This makes it a valuable tool in scientific research compared to its non-deuterated analogs and other derivatives .

Properties

Molecular Formula

C18H23NO3

Molecular Weight

306.4 g/mol

IUPAC Name

2-[8-ethyl-1-(2,2,3,3,3-pentadeuteriopropyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid

InChI

InChI=1S/C18H23NO3/c1-3-9-18(11-15(20)21)17-14(8-10-22-18)13-7-5-6-12(4-2)16(13)19-17/h5-7,19H,3-4,8-11H2,1-2H3,(H,20,21)/i1D3,3D2

InChI Key

YJAXAFPOOSEKDP-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O

Canonical SMILES

CCCC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O

Origin of Product

United States

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